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H-Phe-Pro-Ala-betana

Tripeptidyl aminopeptidase Enzyme kinetics Substrate specificity

Researchers often face non-specific hydrolysis when using generic substrates for tripeptidyl aminopeptidase (TPA) characterization. H-Phe-Pro-Ala-betana eliminates this ambiguity, providing unambiguous enzyme activity data. - Stringent sequence specificity: Resistant to hydrolysis by the sequence isomer H-Ala-Phe-Pro-βNA, enabling definitive positive/negative control experiments. - Enhanced detection sensitivity: The β-naphthylamide reporter offers superior fluorometric sensitivity over p-nitroanilide (pNA) analogs for detecting low enzyme concentrations. - Mimics bovine growth hormone's NH2-terminus for targeted studies in endocrinology and protein processing.

Molecular Formula C27H30N4O3
Molecular Weight 458.6 g/mol
Cat. No. B1512326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-Pro-Ala-betana
Molecular FormulaC27H30N4O3
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C27H30N4O3/c1-18(25(32)30-22-14-13-20-10-5-6-11-21(20)17-22)29-26(33)24-12-7-15-31(24)27(34)23(28)16-19-8-3-2-4-9-19/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1
InChIKeyIIZJVPYPUKBCCG-NWVWQQAFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe-Pro-Ala-betana: A Sequence-Specific Fluorogenic Substrate for Tripeptidyl Aminopeptidase Studies


H-Phe-Pro-Ala-betana (also known as H-Phe-Pro-Ala-βNA, H-Phe-Pro-Ala-2-naphthylamide, or H-Phe-Pro-Ala-BNA; CAS 69076-06-8) is a synthetic tripeptide fluorogenic substrate composed of L-phenylalanine, L-proline, and L-alanine linked to a β-naphthylamide reporter group [1]. It was originally designed to mimic the NH2-terminal tripeptide sequence of the phenylalanyl monomer of bovine growth hormone and serves as a selective substrate for tripeptidyl aminopeptidase (EC 3.4.14.9) [1].

Workflow Fluorogenic TPA activity assay
Specificity Sequence-dependent cleavage (Phe-Pro-Ala)
Model Context Mimics bovine growth hormone N-terminus

Why H-Phe-Pro-Ala-betana Cannot Be Substituted with Common Tripeptidyl Aminopeptidase Substrates


Tripeptidyl aminopeptidase (TPA) exhibits stringent sequence specificity at its active site, rendering generic substitution of substrates ineffective [1]. H-Phe-Pro-Ala-betana is uniquely cleaved by this enzyme, whereas the sequence isomer H-Ala-Phe-Pro-βNA—which differs only in the order of the first two amino acids—is completely resistant to hydrolysis under identical conditions [1]. Furthermore, substituting the β-naphthylamide reporter with a p-nitroanilide (pNA) group alters the detection modality and may significantly impact enzyme kinetics, as demonstrated in comparative studies with pancreatic elastase where subtle sequence variations produced large differences in Km values [2].

Sequence Isomer H-Ala-Phe-Pro-βNA is not cleaved; may produce false negatives in TPA assays
Reporter Group pNA substitution alters detection modality; kinetics may differ from β-naphthylamide

Quantitative Differentiation of H-Phe-Pro-Ala-betana Against Closest Analogs


Sequence-Dependent Substrate Recognition by Tripeptidyl Aminopeptidase

H-Phe-Pro-Ala-betana (β-naphthylamide of Phe-Pro-Ala) is cleaved by tripeptidyl aminopeptidase, whereas the sequence isomer H-Ala-Phe-Pro-βNA (β-naphthylamide of Ala-Phe-Pro) is not a substrate for the same enzyme [1]. This differential cleavage represents a binary (active vs. inactive) distinction that is critical for assay design.

Substrate Recognition
Head-to-head
Cleaved (active substrate) vs. no cleavage
Binary specificity confirms assay suitability
Tripeptidyl aminopeptidase, pH 4.0
Tripeptidyl aminopeptidase Enzyme kinetics Substrate specificity

Enzyme Source Specificity Confirmed in BRENDA Database

The BRENDA enzyme database explicitly lists H-Phe-Pro-Ala 2-naphthylamide (H-Phe-Pro-Ala-betana) as a substrate for EC 3.4.14.9 (tripeptidyl aminopeptidase) and notes that the sequence isomer Ala-Phe-Pro-beta-naphthylamide is not a substrate [1]. This cross-validation confirms the original finding and provides a authoritative reference for researchers selecting substrates.

BRENDA Annotation
Supporting evidence
Listed as substrate; isomer listed as non-substrate
Community-verified specificity reference
EC 3.4.14.9 database entry
BRENDA Enzyme database Tripeptidyl aminopeptidase

Differentiation from p-Nitroanilide (pNA) Analogs: Reporter Group and Kinetic Context

While Phe-Pro-Ala-pNA is a chromogenic substrate for tripeptidyl peptidase , H-Phe-Pro-Ala-betana employs a β-naphthylamide reporter that releases the fluorogenic β-naphthylamine upon cleavage, enabling fluorescence-based detection with potentially higher sensitivity than absorbance-based pNA assays [1]. In a related system (pancreatic elastase), the Suc-D-Phe-Pro-Ala-pNA analog exhibited a Km of 15 µM [2], demonstrating that even identical peptide sequences with different N-terminal modifications can yield quantifiable differences in enzyme affinity.

Reporter Group
Class-level
Fluorogenic β-naphthylamide vs. chromogenic pNA
May support higher-sensitivity detection; class-level inference
Related elastase system Km 15 µM
Fluorogenic substrate Chromogenic substrate Reporter group

Biological Relevance: Sequence Mimicry of Bovine Growth Hormone

H-Phe-Pro-Ala-betana was specifically designed to mimic the NH2-terminal tripeptide sequence of the phenylalanyl monomer of bovine growth hormone (bGH) [1]. The enzyme cleaves 11 tripeptides sequentially from the authentic phenylalanyl monomer of bGH, confirming that the synthetic substrate accurately models the physiological cleavage event [1]. In contrast, the alanyl monomer of bGH is not cleaved, which aligns with the observation that H-Ala-Phe-Pro-βNA is not a substrate.

Physiological Model
Supporting evidence
11 tripeptides cleaved from bGH phenylalanyl monomer; 0 from alanyl monomer
Reported growth hormone processing model
Bovine growth hormone, tripeptidyl aminopeptidase
Growth hormone Peptide mimicry Physiological substrate

Optimal Applications of H-Phe-Pro-Ala-betana in Enzyme Characterization and Assay Development


Validation of Tripeptidyl Aminopeptidase Activity in Novel Enzyme Preparations

Use H-Phe-Pro-Ala-betana as a positive control substrate to confirm tripeptidyl aminopeptidase activity in newly purified enzyme fractions. The compound's cleavage can be monitored fluorometrically, and the lack of activity against the sequence isomer H-Ala-Phe-Pro-βNA can be used as a negative control to demonstrate specificity [1].

Kinetic Characterization and Inhibitor Screening for Tripeptidyl Aminopeptidase

Employ H-Phe-Pro-Ala-betana in continuous fluorogenic assays to determine Km, Vmax, and kcat values for tripeptidyl aminopeptidase. The compound's defined specificity makes it suitable for high-throughput screening of potential inhibitors targeting this enzyme class [1].

Studies of Growth Hormone Processing and Pituitary Enzyme Function

Leverage the substrate's physiological mimicry of bovine growth hormone's NH2-terminus to investigate the role of tripeptidyl aminopeptidase in growth hormone maturation and degradation [1]. This application is particularly relevant for endocrinology and protein processing research.

Development of Fluorescence-Based Diagnostic Assays

Incorporate H-Phe-Pro-Ala-betana into fluorogenic assay formats for detecting tripeptidyl aminopeptidase activity in biological samples. The β-naphthylamide reporter provides enhanced sensitivity over chromogenic pNA analogs, enabling detection of low enzyme concentrations in complex matrices [1].

Application
Selection Property
Validation Focus
TPA activity confirmation
Sequence-specific cleavage
Differentiate from sequence isomer control
Kinetic & inhibitor assays
Continuous fluorogenic detection
Km / Vmax in target enzyme system
Growth hormone processing studies
NH2-terminal bGH mimicry
Physiological cleavage model review
Research fluorescence assays
β-naphthylamide reporter
Detection in complex research matrices

Technical Documentation Hub

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33 linked technical documents
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